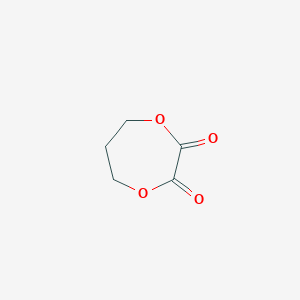
2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione is an organic compound that belongs to the class of naphthalene derivatives. These compounds are characterized by a naphthalene ring system, which is a fused pair of benzene rings. The presence of a thione group (a sulfur analog of a ketone) adds unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione typically involves multi-step organic reactions. One possible route could involve the alkylation of a naphthalene derivative followed by the introduction of a thione group through thiolation reactions. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the chosen synthetic pathway.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thione group to a thiol.
Substitution: Electrophilic or nucleophilic substitution reactions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.
Applications De Recherche Scientifique
2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying sulfur-containing compounds.
Medicine: Investigating its pharmacological properties.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for 2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione would involve its interaction with molecular targets, potentially through its thione group. This could include binding to enzymes or receptors, affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-propyl-1,2-dihydronaphthalene-1(2H)-thione
- 2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-one
Uniqueness
The presence of the thione group in 2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione distinguishes it from similar compounds with ketone or other functional groups, potentially leading to different chemical reactivity and biological activity.
Propriétés
Numéro CAS |
61067-20-7 |
|---|---|
Formule moléculaire |
C14H18S |
Poids moléculaire |
218.36 g/mol |
Nom IUPAC |
2-methyl-2-propyl-3,4-dihydronaphthalene-1-thione |
InChI |
InChI=1S/C14H18S/c1-3-9-14(2)10-8-11-6-4-5-7-12(11)13(14)15/h4-7H,3,8-10H2,1-2H3 |
Clé InChI |
GBYNNQLRCJGJJT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCC2=CC=CC=C2C1=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


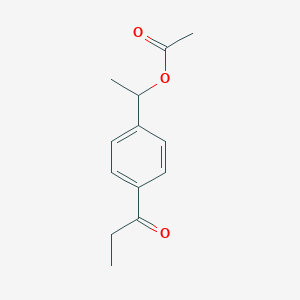
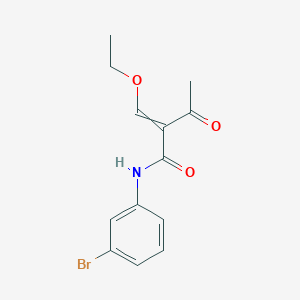

![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
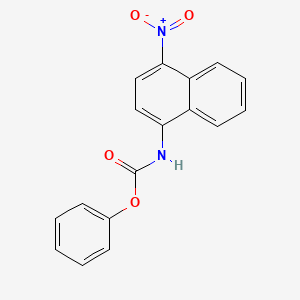
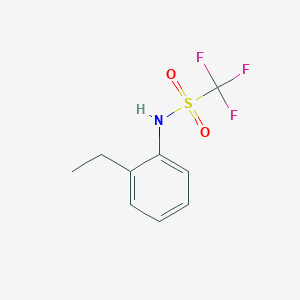

![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
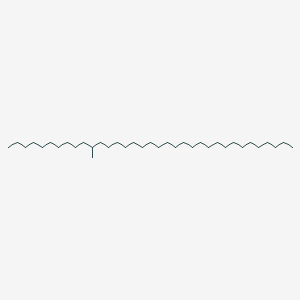
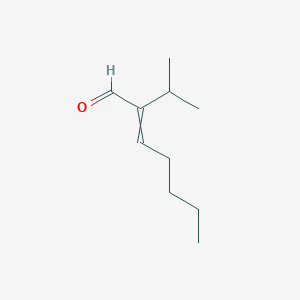
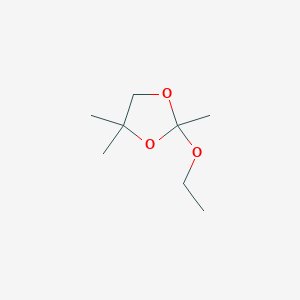
![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
